![molecular formula C19H18N2O3S B2532333 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 942011-50-9](/img/structure/B2532333.png)
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide” is a compound that contains a benzo[d]thiazol-2(3H)-one derivative . It’s a complex organic compound that includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the reaction of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole . Another method involves the reaction of 2-(2-bromoethoxy)benzo[d]thiazole with a mixture of NaOH and substituted phenol, which is then refluxed in EtOH for 2–5 hours .Molecular Structure Analysis
The molecular structure of “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide” is complex, with a benzo[d]thiazol-2(3H)-one core and various functional groups attached to it . The thiazole ring in the molecule is aromatic, meaning that it has a cyclic, planar arrangement of atoms with a ring of resonance bonds .Chemical Reactions Analysis
Thiazole derivatives, including “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide”, can undergo various chemical reactions. For instance, they can be synthesized from N-propargylamines and silver (I) trifluoromethanethiolate (AgSCF3) via [3,3]-sigmatropic rearrangement/5-exo-dig cyclization of N-propargylamines .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study focused on the synthesis of various thiazolylidene derivatives and their antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungal species. This research demonstrates the potential of thiazolylidene compounds in developing new antimicrobial agents (Saeed, Hussain, & Ali, 2013).
Hypoglycemic and Hypolipidemic Activity
Another research avenue involves the evaluation of thiazolidinedione analogs, which include thiazolylidene structures, for their potential in managing type-2 diabetes through their significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antiviral Agents
Thiazolides, a class of compounds including thiazolylidene derivatives, have been explored for their antiviral properties, specifically against hepatitis B virus replication. These studies highlight the potential of thiazolides as novel antiviral agents, offering a new avenue for therapeutic intervention against viral infections (Stachulski et al., 2011).
Catalytic Activity in Organic Synthesis
Research has also delved into the use of thiazolylidene ligands in catalyzing olefin metathesis reactions, a crucial process in organic synthesis. These studies underline the importance of thiazolylidene derivatives in enhancing the efficiency and selectivity of catalytic processes (Vougioukalakis & Grubbs, 2008).
Zukünftige Richtungen
Thiazole derivatives, including “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide”, have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring their potential therapeutic applications further and developing novel drugs based on these compounds .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-11-21-14-7-5-6-8-17(14)25-19(21)20-18(22)13-9-10-15(23-2)16(12-13)24-3/h4-10,12H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHRABYZKZHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.